molecular formula C22H22N6O5S B10909204 3-(3-{[5-(1-methyl-1H-pyrazol-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoic acid

3-(3-{[5-(1-methyl-1H-pyrazol-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoic acid

Cat. No.: B10909204
M. Wt: 482.5 g/mol
InChI Key: KVBFLEASTBHZIS-UHFFFAOYSA-N
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Description

3-(3-{[5-(1-METHYL-1H-PYRAZOL-3-YL)-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-2,5-DIOXO-1-PYRROLIDINYL)BENZOIC ACID: is a complex organic compound that features a unique combination of pyrazole, triazole, and benzoic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-{[5-(1-METHYL-1H-PYRAZOL-3-YL)-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-2,5-DIOXO-1-PYRROLIDINYL)BENZOIC ACID typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinyl and benzoic acid moieties, potentially forming alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

3-(3-{[5-(1-METHYL-1H-PYRAZOL-3-YL)-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-2,5-DIOXO-1-PYRROLIDINYL)BENZOIC ACID: has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and triazole rings are known to interact with active sites of enzymes, potentially inhibiting their activity. The benzoic acid moiety may enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-(3-{[5-(1-METHYL-1H-PYRAZOL-3-YL)-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-2,5-DIOXO-1-PYRROLIDINYL)BENZOIC ACID: can be compared with other compounds featuring pyrazole and triazole rings, such as:

Uniqueness

  • The combination of pyrazole, triazole, and benzoic acid moieties in a single molecule is relatively unique, providing a versatile scaffold for various applications.
  • The presence of the tetrahydrofuranmethyl group adds to its structural complexity and potential for diverse interactions.

3-(3-{[5-(1-METHYL-1H-PYRAZOL-3-YL)-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-2,5-DIOXO-1-PYRROLIDINYL)BENZOIC ACID , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H22N6O5S

Molecular Weight

482.5 g/mol

IUPAC Name

3-[3-[[5-(1-methylpyrazol-3-yl)-4-(oxolan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-2,5-dioxopyrrolidin-1-yl]benzoic acid

InChI

InChI=1S/C22H22N6O5S/c1-26-8-7-16(25-26)19-23-24-22(27(19)12-15-6-3-9-33-15)34-17-11-18(29)28(20(17)30)14-5-2-4-13(10-14)21(31)32/h2,4-5,7-8,10,15,17H,3,6,9,11-12H2,1H3,(H,31,32)

InChI Key

KVBFLEASTBHZIS-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C2=NN=C(N2CC3CCCO3)SC4CC(=O)N(C4=O)C5=CC=CC(=C5)C(=O)O

Origin of Product

United States

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